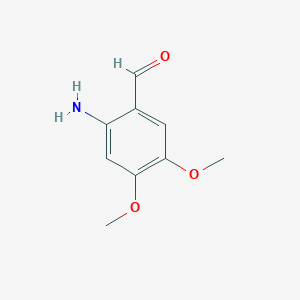

2-Amino-4,5-dimethoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTCPRADVSSLDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447195 | |

| Record name | 2-Amino-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22608-87-3 | |

| Record name | 2-Amino-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-4,5-dimethoxybenzaldehyde chemical properties

An In-Depth Technical Guide to 2-Amino-4,5-dimethoxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound, also known as 6-aminoveratric aldehyde, is a polysubstituted aromatic aldehyde of significant interest to the pharmaceutical and fine chemical industries. Its unique arrangement of an aldehyde, a primary amine, and two electron-donating methoxy groups on a benzene ring makes it a versatile and highly reactive precursor for the synthesis of complex heterocyclic scaffolds. This guide provides a comprehensive technical overview of its chemical properties, a plausible and detailed synthetic protocol, spectroscopic characterization, key chemical transformations, and its pivotal role as a building block in drug development, most notably in the synthesis of the antihypertensive agent Prazosin. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel pharmacologically active molecules.

Molecular Overview and Physicochemical Properties

This compound is characterized by a trifunctional aromatic core. The ortho-relationship of the amino and aldehyde groups is a key structural feature, enabling intramolecular cyclization reactions to form nitrogen-containing heterocycles. The methoxy groups at the 4 and 5 positions activate the aromatic ring, enhancing its nucleophilicity and influencing the regioselectivity of further electrophilic substitution reactions.[1]

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [2] |

| Synonyms | 6-aminoveratric aldehyde, 6-aminoveratraldehyde | [2] |

| CAS Number | 22608-87-3 | [2] |

| Molecular Formula | C₉H₁₁NO₃ | [2] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| SMILES | COC1=C(C=C(C(=C1)C=O)N)OC | [2] |

| InChIKey | FLTCPRADVSSLDM-UHFFFAOYSA-N |[2] |

Physicochemical Data

Experimental physicochemical data for this compound is not extensively reported in peer-reviewed literature. The data presented below is based on computational predictions from chemical databases and typical properties of analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Recommended Practice | Reference |

|---|---|---|

| Appearance | Expected to be a yellow or off-white crystalline solid | [3] |

| Melting Point | Data not available in the literature. | |

| Boiling Point | Data not available in the literature. | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, DMSO, and chlorinated solvents. | [3] |

| Storage | Store at 2-8°C under an inert atmosphere, sealed from light and moisture. |[1] |

Synthesis and Purification

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Causality and Rationale: The choice of a nitration/reduction sequence is predicated on the high reliability and predictability of these reactions. The electron-donating methoxy groups strongly activate the aromatic ring towards electrophilic substitution. The primary directing influence comes from the methoxy group at position 3 (para to the aldehyde), which directs the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho position (C2), which is sterically accessible. The subsequent reduction of the nitro group is a standard transformation, for which tin(II) chloride is a classic and effective reagent that is chemoselective for the nitro group in the presence of the aldehyde.

Step 1: Nitration of 3,4-Dimethoxybenzaldehyde

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid (H₂SO₄) to 0°C in an ice-salt bath.

-

Dissolution: Slowly add 10.0 g of 3,4-dimethoxybenzaldehyde to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 5°C. Stir until a clear solution is obtained.

-

Nitrating Mixture: Prepare a nitrating mixture by adding 4.5 mL of concentrated nitric acid (HNO₃) to 10 mL of concentrated sulfuric acid, pre-cooled to 0°C.

-

Reaction: Add the cold nitrating mixture dropwise to the solution of the aldehyde over 30-45 minutes. Meticulously maintain the reaction temperature between 0°C and 5°C throughout the addition.

-

Quenching: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. Pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring.

-

Isolation: The yellow precipitate of 2-Nitro-4,5-dimethoxybenzaldehyde is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Reduction of 2-Nitro-4,5-dimethoxybenzaldehyde

-

Setup: To a round-bottom flask, add the dried 2-Nitro-4,5-dimethoxybenzaldehyde (assume ~12.0 g from the previous step), 200 mL of ethanol, and 35.0 g of tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

Reaction: Heat the mixture to 70°C with stirring. Slowly add 50 mL of concentrated hydrochloric acid (HCl) dropwise. The reaction is exothermic; control the addition rate to maintain a gentle reflux. After the addition, maintain the reflux for 3-4 hours until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding a saturated sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until the pH is ~8. Be cautious of gas evolution. A precipitate of tin salts will form.

-

Extraction: Filter the mixture to remove the tin salts. Extract the aqueous filtrate multiple times with ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic methods. While experimental spectra are not widely published, the expected signals can be reliably predicted.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Signals and Features |

|---|---|

| ¹H NMR | δ ~9.7 ppm (s, 1H): Aldehyde proton (-CHO).δ ~7.0 ppm (s, 1H): Aromatic proton at C6.δ ~6.3 ppm (s, 1H): Aromatic proton at C3.δ ~5.0-6.0 ppm (br s, 2H): Amino protons (-NH₂).δ ~3.9 ppm (s, 3H): Methoxy protons (-OCH₃).δ ~3.8 ppm (s, 3H): Methoxy protons (-OCH₃). |

| ¹³C NMR | δ ~190 ppm: Aldehyde carbonyl carbon (C=O).δ ~155-160 ppm: Aromatic carbons attached to oxygen (C4, C5).δ ~140-145 ppm: Aromatic carbon attached to the amino group (C2).δ ~110-120 ppm: Aromatic carbons (C1, C6).δ ~95-105 ppm: Aromatic carbon (C3).δ ~56 ppm: Methoxy carbons (-OCH₃). |

| IR (cm⁻¹) | 3450-3300 cm⁻¹: N-H stretching (two bands for primary amine).2950-2850 cm⁻¹: C-H stretching (aliphatic and aromatic).2820, 2720 cm⁻¹: Aldehyde C-H stretching (Fermi doublet).1680-1660 cm⁻¹: C=O stretching (aldehyde).1620-1580 cm⁻¹: N-H bending and C=C aromatic stretching.1270-1200, 1050-1020 cm⁻¹: C-O stretching (aryl ethers). |

| Mass Spec. | [M]⁺: Expected at m/z = 181.07. |

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the cooperative reactivity of its functional groups. The electron-rich aromatic ring is primed for electrophilic attack, while the amine and aldehyde groups are ideal partners for condensation and cyclization reactions.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms tetrahydroisoquinoline or tetrahydro-β-carboline ring systems. It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which is then attacked by the electron-rich aryl ring to induce cyclization.[4][5] While this compound itself is the aldehyde component, its derivatives (e.g., after conversion to a phenylethylamine) or its use in reactions with amino acids can lead to related heterocyclic scaffolds crucial in alkaloid synthesis. The presence of the amine and aldehyde on the same ring allows for intramolecular variations or condensation with other bifunctional molecules.

Caption: Mechanism of the Pictet-Spengler reaction.

Synthesis of Quinazoline Scaffolds: The Prazosin Core

A paramount application of this compound is in the synthesis of the quinazoline ring system, which forms the core of the antihypertensive drug Prazosin.[6][7] The synthesis typically begins with the conversion of the benzaldehyde to a nitrile or an ester, followed by cyclization. For instance, the related intermediate, methyl 2-amino-4,5-dimethoxybenzoate, is a direct precursor.[8] This amino-ester can be condensed with reagents like thiourea to build the quinazoline ring.

Caption: Key transformations from the aldehyde to the Prazosin scaffold.

Applications in Medicinal Chemistry and Drug Development

The structural motifs accessible from this compound are prevalent in a wide range of biologically active compounds.

-

Antihypertensive Agents: As detailed, it is a critical starting point for Prazosin, an α₁-adrenergic blocker used to treat high blood pressure.[6] The 6,7-dimethoxyquinazoline core is essential for its pharmacological activity.

-

Central Nervous System (CNS) Agents: The compound serves as a building block for various psychoactive compounds and agents targeting the CNS.[1] The dimethoxy-substituted phenethylamine scaffold, which can be derived from this aldehyde, is found in numerous neurologically active molecules.

-

Serotonin Receptor Ligands: The electron-rich nature of the molecule makes it an attractive scaffold for designing ligands that can interact with serotonin receptors, which are important targets for treating depression, anxiety, and other psychiatric disorders.[1]

-

Combinatorial Chemistry: Its bifunctional nature allows it to be used as a versatile scaffold in combinatorial chemistry to generate libraries of novel heterocyclic compounds for high-throughput screening and drug discovery campaigns.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. The following information is based on data for structurally similar compounds and general laboratory safety principles.

Table 4: Hazard Identification and Safe Handling

| Parameter | Description |

|---|---|

| GHS Pictograms | GHS07 (Exclamation Mark) |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Measures | P261: Avoid breathing dust/fume.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Prevent contact with skin, eyes, and clothing. |

| Storage | Store in a tightly sealed container in a cool (2-8°C), dry, and dark place. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Conclusion

This compound is a high-value synthetic intermediate whose chemical properties are dictated by the interplay of its amine, aldehyde, and methoxy functionalities. While detailed experimental data in the public domain is limited, its synthetic utility is well-established through its application in the construction of complex, pharmacologically relevant molecules like Prazosin. Its capacity to undergo cyclization reactions to form quinazolines and participate in transformations like the Pictet-Spengler reaction makes it a cornerstone building block for medicinal chemists. Further exploration of its reactivity will undoubtedly lead to the discovery of novel therapeutic agents.

References

-

CHEN Zhi,tao, XIANG Jian,nan, LI Zhi,liang. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Hunan University(Natural Sciences). Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). 2,5-Dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from: [Link]

-

Patil, D. A., et al. (2010). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Journal of Basic and Clinical Pharmacy. Available at: [Link]

- Google Patents. (n.d.). CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole.

-

Rashidian, M., et al. (2012). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Semantic Scholar. (n.d.). DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. Retrieved from: [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from: [Link]

-

Hess, H. J., et al. (1977). Synthesis and identification of the major metabolites of prazosin formed in dog and rat. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). KR810000956B1 - Process for preparing alpha-form of prazosin hydrochloride.

-

Sabatino, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]

-

Wikipedia. (n.d.). 2,4-Dimethoxybenzaldehyde. Retrieved from: [Link]

-

Wikipedia. (n.d.). 2,5-Dimethoxybenzaldehyde. Retrieved from: [Link]

-

designer-drug.com. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Retrieved from: [Link]

-

D'Agostino, M., et al. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Available at: [Link]

-

Heravi, M. M., & Zadsirjan, V. (2020). The Pictet-Spengler Reaction. Reactions. Available at: [Link]

-

ResearchGate. (n.d.). Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). Retrieved from: [Link]

-

ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from: [Link]

-

Chegg.com. (2018). Solved Interpret both the 1 H and 13C NMR spectra of. Retrieved from: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C9H11NO3 | CID 10888543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dimethoxybenzaldehyde | C9H10O3 | CID 66726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pictet-Spengler Reaction [ebrary.net]

- 6. Synthesis and identification of the major metabolites of prazosin formed in dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KR810000956B1 - Process for preparing alpha-form of prazosin hydrochloride - Google Patents [patents.google.com]

- 8. jbclinpharm.org [jbclinpharm.org]

An In-Depth Technical Guide to 2-Amino-4,5-dimethoxybenzaldehyde (CAS: 22608-87-3): A Key Intermediate in Pharmaceutical Synthesis

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2-Amino-4,5-dimethoxybenzaldehyde (CAS No. 22608-87-3). Also known by its synonym, 6-aminoveratraldehyde, this compound is a highly valuable and versatile building block in modern organic synthesis. Its strategic placement of an amine, an aldehyde, and two methoxy groups on a benzene ring provides a unique platform for constructing complex molecular architectures, particularly heterocyclic systems of significant pharmacological interest. We will delve into its physicochemical properties, validated synthesis protocols, core reactivity, and critical applications, with a focus on the mechanistic rationale behind its utility.

Core Properties and Handling

This compound is a substituted aromatic aldehyde whose utility is derived from its bifunctional nature. The nucleophilic amino group and the electrophilic aldehyde group, positioned ortho to each other, are primed for intramolecular cyclization reactions, making it a favored precursor for various heterocyclic scaffolds.

Physicochemical Data Summary

| Property | Value | Reference(s) |

| CAS Number | 22608-87-3 | [1][2] |

| Molecular Formula | C₉H₁₁NO₃ | [1][2] |

| Molecular Weight | 181.19 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Aminoveratric aldehyde | [1] |

| Appearance | White to off-white crystalline powder | [4] |

| SMILES | COC1=C(C=C(C(=C1)C=O)N)OC | [1] |

Storage and Handling

Proper handling and storage are paramount to maintain the compound's integrity and ensure laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, ideally at 2-8°C.[2][3] It should be protected from light and moisture.

-

Handling: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7] Avoid contact with skin and eyes.[7][8]

Caption: Chemical structure of this compound.

Synthesis Protocol: A Validated Two-Step Approach

The most common and logical synthesis of this compound begins with the commercially available 3,4-dimethoxybenzaldehyde (veratraldehyde). The strategy involves the regioselective nitration of the aromatic ring, followed by the reduction of the introduced nitro group to the primary amine.

Workflow for Synthesis

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde

This step involves the electrophilic nitration of veratraldehyde. The electron-donating methoxy groups direct the incoming nitro group to the ortho and para positions. The position ortho to the 3-methoxy group and meta to the aldehyde is sterically and electronically favored.

-

Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 500 mL of concentrated nitric acid to 10°C using an ice-salt bath.[9]

-

Reaction: Slowly add 135 g of 3,4-dimethoxybenzaldehyde to the stirred nitric acid, ensuring the temperature does not exceed 15°C.

-

Incubation: After the addition is complete, continue stirring the mixture at 10°C for 20 hours.[9]

-

Work-up: Pour the reaction mixture carefully into 3 liters of ice water. A yellow precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Purification: The crude solid can be recrystallized from a toluene/ethyl acetate mixture to yield pure 4,5-Dimethoxy-2-nitrobenzaldehyde as yellow crystals.[9]

Step 2: Reduction to this compound

The reduction of the aromatic nitro group is a standard transformation that can be achieved via several methods. Catalytic hydrogenation or metal-acid reduction are most common.

-

Setup: To a solution of 4,5-Dimethoxy-2-nitrobenzaldehyde (1 equivalent) in ethanol or ethyl acetate in a round-bottom flask, add tin(II) chloride (SnCl₂) (3-4 equivalents) and concentrated hydrochloric acid (HCl).

-

Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9).

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be further purified by column chromatography on silica gel or by recrystallization.

Core Reactivity: The Gateway to Heterocyclic Scaffolds

The synthetic power of this compound lies in its ability to participate in cyclization and condensation reactions, making it a cornerstone intermediate for complex molecules.

-

Pharmaceutical Intermediary: It is a crucial starting material for agents targeting the central nervous system and other psychoactive compounds.[2]

-

Serotonin Receptor Ligands: The dimethoxy-aniline moiety is a common feature in ligands designed for serotonin receptors.[2]

-

Isoquinoline Synthesis: Its structure is ideal for building isoquinoline and related fused heterocyclic systems, which are prevalent in natural alkaloids and pharmaceuticals.[10][11]

Key Application: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that synthesizes tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone.[12][13] this compound can act as the aldehyde component, reacting with various β-arylethylamines (like dopamine or tryptamine derivatives) to generate highly functionalized and complex heterocyclic products.

Mechanistic Rationale:

-

Iminium Ion Formation: The amine of the β-arylethylamine condenses with the aldehyde group of this compound to form a Schiff base, which is then protonated under acidic conditions to yield a reactive iminium ion.

-

Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine acts as a nucleophile, attacking the electrophilic iminium carbon in an intramolecular electrophilic aromatic substitution (SEAr) reaction.

-

Deprotonation: A final deprotonation step re-aromatizes the ring, yielding the stable tetrahydroisoquinoline product.

Caption: Simplified workflow of the Pictet-Spengler reaction.

Spectroscopic Characterization Profile

While experimental spectra should always be acquired for confirmation, the structure of this compound allows for the prediction of key spectroscopic features.

| Spectroscopy | Expected Characteristic Signals |

| ¹H NMR | ~9.8 ppm (s, 1H): Aldehyde proton (-CHO).~7.0 ppm (s, 1H) & ~6.2 ppm (s, 1H): Two aromatic protons.~4.5-5.5 ppm (broad s, 2H): Amine protons (-NH₂).~3.9 ppm (s, 6H): Two equivalent methoxy group protons (-OCH₃). |

| ¹³C NMR | ~190 ppm: Aldehyde carbonyl carbon.~150-155 ppm & ~140-145 ppm: Aromatic carbons attached to methoxy and amino groups.~110-120 ppm: Other aromatic carbons.~56 ppm: Methoxy carbons. |

| IR (cm⁻¹) | 3350-3450: Two bands for N-H stretching of the primary amine.2850-3000: C-H stretching (aromatic and aliphatic).~1670: Strong C=O stretching of the aromatic aldehyde.~1600: C=C stretching of the aromatic ring.~1250: Strong C-O stretching of the aryl ether. |

Safety and Hazard Profile

A thorough understanding of the compound's hazards is essential for safe handling.[6]

-

GHS Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[6]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[6]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[6]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[6]

-

-

Precautionary Measures:

-

Prevention: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection. Use only outdoors or in a well-ventilated area.[5][6]

-

Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[6]

-

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][8]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its pre-functionalized and activated aromatic system provides an efficient entry point to a wide array of complex, nitrogen-containing heterocyclic compounds. The robust synthetic routes to its preparation and its predictable reactivity, especially in cornerstone reactions like the Pictet-Spengler synthesis, solidify its importance in drug discovery pipelines aimed at developing novel therapeutics for the central nervous system and beyond. A thorough understanding of its properties, synthesis, and handling is crucial for any research program looking to leverage its synthetic potential.

References

- CHEN, Z., XIANG, J., & LI, Z. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.

- ChemicalBook. (2024). What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?. ChemicalBook.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- MySkinRecipes. (n.d.). This compound. MySkinRecipes.

- Patsnap. (2021). Green synthesis method of 2, 5-dimethoxybenzaldehyde. Eureka.

-

National Institutes of Health. (n.d.). One-Pot Synthesis of Benzo[2][14]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. NIH.

- Acros Organics. (2025). Safety Data Sheet: 2,5-Dimethoxybenzaldehyde. Acros Organics.

- ChemScene. (2024). Safety Data Sheet: this compound. ChemScene.

- BLD Pharm. (n.d.). This compound. BLD Pharm.

-

Laskay, G., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1048. [Link]

- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,4-Dimethoxybenzaldehyde. Thermo Fisher Scientific.

- Apollo Scientific. (2022). Safety Data Sheet: 2,5-Dimethoxybenzaldehyde. Apollo Scientific.

- BenchChem. (n.d.). An In-Depth Technical Guide to 2'-Amino-4',5'-dimethoxyacetophenone. BenchChem.

- Sigma-Aldrich. (2024). Safety Data Sheet: 2,5-Dimethoxybenzaldehyde. Sigma-Aldrich.

-

PrepChem. (n.d.). Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. PrepChem.com. [Link]

- Fisher Scientific. (2025). Safety Data Sheet: 2,4-Dimethoxybenzaldehyde. Fisher Scientific.

- ChemEurope. (n.d.). Pictet-Spengler reaction. chemeurope.com.

- Karakaya, E. (2019). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.

Sources

- 1. This compound | C9H11NO3 | CID 10888543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. 22608-87-3|this compound|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. chemscene.com [chemscene.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. prepchem.com [prepchem.com]

- 10. One-Pot Synthesis of Benzo[4,5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoquinoline synthesis [organic-chemistry.org]

- 12. Pictet-Spengler_reaction [chemeurope.com]

- 13. via.library.depaul.edu [via.library.depaul.edu]

- 14. Green synthesis method of 2, 5-dimethoxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to 2-Amino-4,5-dimethoxybenzaldehyde: Molecular Structure, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,5-dimethoxybenzaldehyde, a pivotal chemical intermediate in the synthesis of a wide array of pharmacologically active compounds. Delving into its molecular structure, this document outlines robust synthetic protocols, analyzes its characteristic reactivity, and explores its significant applications in the development of central nervous system agents and isoquinoline alkaloids. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the strategic use of this versatile building block.

Introduction: The Strategic Importance of this compound

This compound, also known as 6-aminoveratraldehyde, is an aromatic aldehyde featuring a unique substitution pattern that imparts a rich and versatile chemical reactivity. Its molecular architecture, comprising an aldehyde, a primary amine, and two electron-donating methoxy groups on a benzene ring, makes it a highly valuable precursor in organic synthesis. The strategic placement of these functional groups allows for a diverse range of chemical transformations, rendering it an essential building block in the construction of complex heterocyclic scaffolds.

This guide will elucidate the molecular characteristics of this compound, provide a detailed experimental protocol for its synthesis, and explore its reactivity and applications, particularly within the realm of medicinal chemistry and drug development.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and utility. The presence of the amino and methoxy groups makes the aromatic ring electron-rich, facilitating electrophilic substitution reactions.[1] The ortho-amino aldehyde moiety is particularly significant, predisposing the molecule to intramolecular cyclization reactions and serving as a linchpin in the synthesis of various heterocyclic systems.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | [2] |

| Molecular Weight | 181.19 g/mol | [2] |

| CAS Number | 22608-87-3 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 6-Aminoveratraldehyde | [2] |

| Appearance | (Predicted) Yellow to brown crystalline solid | - |

| Storage | 2-8°C, sealed, dry, light-proof | [1] |

Note: Experimental data on the physical appearance is not consistently available; the description is based on typical characteristics of similar aromatic aldehydes.

Synthesis of this compound

A reliable and scalable synthesis of this compound is crucial for its application in multi-step synthetic campaigns. The Vilsmeier-Haack reaction stands out as a robust method for the formylation of electron-rich aromatic compounds, such as 3,4-dimethoxyaniline, the logical precursor to the target molecule.[3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto the aromatic ring.[3]

Proposed Synthetic Workflow: Vilsmeier-Haack Reaction

The following diagram illustrates the synthetic pathway from 3,4-dimethoxyaniline to this compound.

Caption: Vilsmeier-Haack synthesis of this compound.

Detailed Experimental Protocol (Representative)

Disclaimer: The following protocol is a representative procedure based on established Vilsmeier-Haack reactions.[4][5] Researchers should conduct their own optimization and safety assessments.

Materials:

-

3,4-Dimethoxyaniline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

Diethyl ether (Et₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF under a nitrogen atmosphere. Add POCl₃ dropwise with stirring, maintaining the temperature below 10°C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve 3,4-dimethoxyaniline in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent, maintaining the temperature below 20°C.

-

Reaction: After the addition is complete, warm the reaction mixture to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the intermediate iminium salt.[4]

-

Extraction: Extract the aqueous mixture with diethyl ether.[4] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.

Spectroscopic and Analytical Characterization

Note: While this compound is commercially available, comprehensive, experimentally-derived spectroscopic data is not widely published. The following represents predicted data based on the analysis of its functional groups and comparison with structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, the amino protons, and the methoxy protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.0 | Singlet | 1H | Aromatic C-H |

| ~6.2 | Singlet | 1H | Aromatic C-H |

| ~5.5 | Broad Singlet | 2H | Amino (-NH₂) |

| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) |

| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the downfield signal of the aldehyde carbonyl carbon.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~150-155 | Aromatic C-O |

| ~140-145 | Aromatic C-N |

| ~110-120 | Aromatic C-H |

| ~100-105 | Aromatic C-H |

| ~56 | Methoxy (-OCH₃) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the amino, carbonyl, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 | N-H stretch (primary amine) |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (methoxy) |

| ~1680 | C=O stretch (aldehyde) |

| 1600-1450 | Aromatic C=C bending |

| ~1250 | C-O stretch (aryl ether) |

Mass Spectrometry (Predicted)

In mass spectrometry, the molecular ion peak [M]⁺ at m/z 181 would be expected. Common fragmentation patterns would likely involve the loss of the aldehyde group (-CHO) or a methyl radical (-CH₃) from a methoxy group.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its three key functional groups.

Reactions of the Aldehyde Group

The aldehyde functionality can undergo a variety of classical transformations, including:

-

Reductive Amination: To form substituted amines.

-

Wittig Reaction: To generate alkenes.

-

Condensation Reactions: With active methylene compounds to form α,β-unsaturated systems.

Reactions Involving the Ortho-Amino Aldehyde Moiety

The ortho-positioning of the amino and aldehyde groups is a powerful synthetic motif, enabling intramolecular reactions to form heterocyclic rings. A notable example is the Friedländer Synthesis , which provides a direct route to quinolines.

Caption: Friedländer synthesis of quinolines.

Role as a Precursor to Isoquinoline Alkaloids

This compound is a valuable precursor for the synthesis of isoquinoline and related alkaloids, a class of natural products with a broad spectrum of biological activities.[6] One of the most powerful methods for constructing the tetrahydroisoquinoline core is the Pictet-Spengler reaction . While the classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde, derivatives of 2-amino-benzaldehydes can be employed in related multi-step sequences to access these important scaffolds.

Applications in Drug Development

The utility of this compound in drug development stems from its role as a key intermediate in the synthesis of complex molecules with therapeutic potential.

Synthesis of CNS Agents and Psychoactive Compounds

The dimethoxy-substituted aromatic core is a common feature in many centrally acting agents. This compound serves as a building block for substituted amphetamines and phenethylamines, which are classes of compounds known to interact with various neurotransmitter systems.[1] Its structure is also amenable to the design of serotonin receptor ligands.[1]

Precursor to Prazosin and Related Quinazoline Derivatives

While not a direct precursor in all synthetic routes, the 2-amino-dimethoxybenzoyl moiety is a core component of the antihypertensive drug Prazosin .[7][8] The synthesis of Prazosin and its analogues often involves intermediates that are structurally related to this compound, highlighting the importance of this substitution pattern in the development of cardiovascular drugs.[9]

Safety and Handling

Disclaimer: A specific Material Safety Data Sheet (MSDS) for this compound was not available in the consulted resources. The following information is based on the known hazards of structurally related aromatic amines and aldehydes.

-

General Hazards: Aromatic amines and aldehydes should be handled with care as they can be irritants to the skin, eyes, and respiratory tract.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.[11] Work in a well-ventilated area or a fume hood.[11]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[1]

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Seek medical attention.

-

Conclusion

This compound is a chemical intermediate of significant value, particularly for researchers and professionals in drug discovery and development. Its unique molecular structure, characterized by an electron-rich aromatic system and a reactive ortho-amino aldehyde moiety, provides a versatile platform for the synthesis of complex heterocyclic compounds, including quinolines and precursors to isoquinoline alkaloids. While a comprehensive set of experimental spectroscopic data is not widely available, its synthesis via the Vilsmeier-Haack reaction is a well-established and reliable approach. A thorough understanding of its reactivity and synthetic applications, as outlined in this guide, will empower scientists to leverage this potent building block in the creation of novel and impactful bioactive molecules.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 24, 2026, from [Link]

-

Kappe, C. O. (2012). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Semantic Scholar. Retrieved January 24, 2026, from [Link]

-

Yang, X., Miao, X., Dai, L., Guo, X., Jenis, J., Zhang, J., & Shang, X. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Retrieved January 24, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 24, 2026, from [Link]

-

Semantic Scholar. (n.d.). DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. Retrieved January 24, 2026, from [Link]

-

PubMed Central (PMC). (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved January 24, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). IR Absorption Table. Retrieved January 24, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of. Retrieved January 24, 2026, from [Link]

-

Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved January 24, 2026, from [Link]

-

PubMed. (n.d.). Synthesis and identification of the major metabolites of prazosin formed in dog and rat. Retrieved January 24, 2026, from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved January 24, 2026, from [Link]

-

West Liberty University. (n.d.). Material Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved January 24, 2026, from [Link]

-

Sciencemadness Discussion Board. (2009). Vilsmeier–Haack reaction. Retrieved January 24, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001426). Retrieved January 24, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Retrieved January 24, 2026, from [Link]

-

National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved January 24, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years. National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 24, 2026, from [Link]

-

PubMed. (n.d.). A water-soluble derivative of prazosin prazosinamine hydrochloride [1-(4'-amino-6',7'-dimethoxyquinazolin-2'-yl)-4-(6''-aminohexanoyl) piperazine hydrochloride], reversibly inhibits the calcium-mobilizing action of alpha 1-adrenergic agonists in the perfused rat liver. Retrieved January 24, 2026, from [Link]

-

UMassD Repository. (n.d.). Synthetic studies towards biologically active heterocyclic alkaloids and their analogues: a thesis in Chemistry. Retrieved January 24, 2026, from [Link]

-

VPL. (n.d.). Formaldehyde (H 2 CO). Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C-NMR spectra of 6-deoxy-sugar at 25 0 C. (A) 1 H-NMR spectrum. Retrieved January 24, 2026, from [Link]

-

The University of Bath's research portal. (n.d.). The Isoquinoline Alkaloids. Retrieved January 24, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved January 24, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. Retrieved January 24, 2026, from [Link]

-

The NIST WebBook. (n.d.). 1-Cyclohexene-1-acetaldehyde, 2,6,6-trimethyl-. Retrieved January 24, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. rsc.org [rsc.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 7. jbclinpharm.org [jbclinpharm.org]

- 8. Synthesis and identification of the major metabolites of prazosin formed in dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of 2-Amino-4,5-dimethoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of a primary and field-proven synthesis pathway for 2-Amino-4,5-dimethoxybenzaldehyde, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical analysis of the synthetic route. The core of this guide focuses on a robust two-step synthesis commencing from the readily available precursor, 3,4-dimethoxybenzaldehyde (veratraldehyde). The synthesis involves an initial electrophilic nitration to yield 6-nitroveratraldehyde, followed by a selective reduction of the nitro moiety to the corresponding amine. This guide provides detailed experimental protocols, data analysis, and visualizations to ensure scientific integrity and practical applicability.

Introduction and Strategic Overview

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an amino group ortho to the aldehyde and two methoxy groups, makes it a versatile building block for the construction of complex heterocyclic systems and pharmacologically active molecules.

The synthetic strategy outlined in this guide was chosen for its reliability, scalability, and the use of well-established chemical transformations. The pathway leverages the directing effects of the methoxy and aldehyde groups on the aromatic ring to achieve the desired regioselectivity during the critical nitration step. Subsequent reduction of the nitro group is a high-yielding and clean transformation, providing the target molecule in good purity.

The overall synthetic pathway can be visualized as follows:

Figure 1: Overall synthetic pathway for this compound.

Step 1: Synthesis of 6-Nitroveratraldehyde via Electrophilic Nitration

The initial and most critical step in this synthesis is the regioselective nitration of 3,4-dimethoxybenzaldehyde (veratraldehyde). The electron-donating methoxy groups are ortho-, para-directing, while the electron-withdrawing aldehyde group is a meta-director. The combined directing effects of these substituents favor the introduction of the nitro group at the C6 position, ortho to the aldehyde and para to the C4-methoxy group.

Mechanistic Considerations

The nitration proceeds via a classic electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from nitric acid and a strong acid catalyst (typically sulfuric acid), acts as the electrophile. The electron-rich aromatic ring of veratraldehyde attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). Subsequent deprotonation by a weak base (such as water or the bisulfate ion) restores the aromaticity of the ring, yielding the nitrated product.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of veratraldehyde.[1][2]

Materials:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Deionized Water

-

Toluene

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 135 g of 3,4-dimethoxybenzaldehyde.

-

Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 500 ml of concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath. Caution: This is a highly exothermic process.

-

Nitration: Slowly add the prepared nitrating mixture to the stirred solution of veratraldehyde via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition should take approximately 1-2 hours.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 10 °C for an additional 20 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

-

Quenching: After the reaction is complete, carefully pour the reaction mixture into a large beaker containing 3 liters of crushed ice and water with vigorous stirring.

-

Isolation of Crude Product: The solid precipitate of 6-nitroveratraldehyde is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from 95% ethanol.[2][3] Dissolve the crude solid in a minimal amount of boiling ethanol, and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by vacuum filtration and dried.

Expected Yield and Characterization

-

Yield: A typical yield for this reaction is in the range of 60-80%.[1][2]

-

Appearance: Yellow crystalline solid.

-

Melting Point: 131-133 °C.[3]

-

Spectroscopic Data: The structure of 6-nitroveratraldehyde can be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Step 2: Reduction of 6-Nitroveratraldehyde to this compound

The second step of the synthesis involves the reduction of the nitro group of 6-nitroveratraldehyde to the corresponding primary amine. This is a common and generally high-yielding transformation in organic synthesis. Several methods are available for this reduction, with the choice often depending on the scale of the reaction, available equipment, and desired purity of the final product.

Overview of Reduction Methods

Two primary methods are widely employed for the reduction of aromatic nitro compounds:

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[4] It is a clean and efficient method, with water being the only byproduct.

-

Chemical Reduction: This involves the use of a metal in the presence of an acid. A common and cost-effective system is iron powder in acetic acid or hydrochloric acid.[5] Other reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid can also be used.

The general transformation can be depicted as follows:

Figure 2: General reduction of 6-nitroveratraldehyde to the target amine.

Detailed Experimental Protocol (Catalytic Hydrogenation)

Materials:

-

6-Nitroveratraldehyde

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ethanol or Ethyl Acetate (ACS grade)

-

Hydrogen Gas Source (cylinder or balloon)

-

Celite® or other filtration aid

Procedure:

-

Reaction Setup: In a hydrogenation flask or a suitable round-bottom flask, dissolve the 6-nitroveratraldehyde in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated 3-5 times to ensure an inert atmosphere). The reaction is then stirred vigorously under a positive pressure of hydrogen (typically 1-3 atm or a hydrogen balloon) at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC by observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, the hydrogen source is removed, and the flask is purged with an inert gas. The reaction mixture is then filtered through a pad of Celite® to remove the palladium catalyst. The filter cake should be washed with the reaction solvent.

-

Isolation of Product: The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel if necessary.

Detailed Experimental Protocol (Chemical Reduction with Iron)

Materials:

-

6-Nitroveratraldehyde

-

Iron Powder (fine grade)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Sodium Bicarbonate Solution

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a mixture of ethanol and water. Add the 6-nitroveratraldehyde and iron powder to this solution.

-

Reaction Initiation: Heat the mixture to reflux and then add glacial acetic acid dropwise. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

-

Reaction Monitoring: The reaction is typically complete within a few hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, the hot solution is filtered to remove the iron salts. The filtrate is then concentrated under reduced pressure.

-

Extraction: The residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography as described in the catalytic hydrogenation protocol.

Data Summary and Comparison of Reduction Methods

| Parameter | Catalytic Hydrogenation | Chemical Reduction (Fe/AcOH) |

| Reagents | H₂, Pd/C | Fe, Acetic Acid |

| Solvents | Ethanol, Ethyl Acetate | Ethanol/Water |

| Temperature | Room Temperature | Reflux |

| Pressure | 1-3 atm | Atmospheric |

| Work-up | Filtration of catalyst | Filtration of iron salts, extraction |

| Byproducts | Water | Iron salts |

| Advantages | Clean reaction, high yields, mild conditions | Cost-effective, no specialized pressure equipment needed |

| Disadvantages | Requires specialized hydrogenation equipment, catalyst can be pyrophoric | Stoichiometric metal waste, potentially harsher conditions |

Safety and Handling Precautions

-

Nitration: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids. It should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The temperature must be carefully controlled to avoid runaway reactions.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. The hydrogenation should be performed in a well-ventilated area, away from ignition sources. The palladium catalyst can be pyrophoric when dry and should be handled with care.

-

General Precautions: All chemicals should be handled according to their Safety Data Sheets (SDS).

Conclusion

The synthesis of this compound from 3,4-dimethoxybenzaldehyde is a robust and reliable two-step process. The initial nitration step provides the key intermediate, 6-nitroveratraldehyde, with good regioselectivity. The subsequent reduction of the nitro group can be achieved efficiently using either catalytic hydrogenation or chemical reduction methods. The choice of the reduction method will depend on the specific laboratory setup and scale of the synthesis. This guide provides the necessary detailed protocols and theoretical background to enable researchers to successfully synthesize this valuable chemical intermediate.

References

-

PrepChem. (n.d.). Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Veratraldehyde, 6-nitro-. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective transfer hydrogenation of o‐nitrobenzaldehyde over various catalysts. Retrieved from [Link]

-

ResearchGate. (2025). An Improved Procedure for the Reduction of 2,4-Dinitrobenzaldehyde to 2,4-Diaminobenzaldehyde with Iron and Acetic Acid under Dose-Controlled Conditions. Retrieved from [Link]

Sources

Spectroscopic data for 2-Amino-4,5-dimethoxybenzaldehyde

An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-4,5-dimethoxybenzaldehyde

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for this compound, a key intermediate in pharmaceutical and fine chemical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a comprehensive characterization of the molecule. The structural elucidation of this compound is critical for ensuring purity, confirming identity, and understanding its reactivity in synthetic pathways.

The molecular structure of this compound (C₉H₁₁NO₃, Molar Mass: 181.19 g/mol ) presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[2][3] The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing aldehyde group on the aromatic ring creates a nuanced electronic environment, which is reflected in its NMR, IR, and Mass Spectra.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme for the atoms in this compound will be used throughout this guide.

Caption: Molecular structure and atom numbering for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aldehyde, aromatic, methoxy, and amine protons.

Predicted ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H7 (CHO) | 9.8 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group, causing it to appear far downfield.[4][5] |

| H6 | 7.0 - 7.2 | Singlet (s) | 1H | This proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-donating amino group. The net effect places it in the typical aromatic region. |

| H3 | 6.3 - 6.5 | Singlet (s) | 1H | This proton is ortho to the strongly electron-donating amino group and para to the aldehyde group, resulting in significant shielding and an upfield shift. |

| NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. The signal is often broad.[6] |

| H9 (C5-OCH₃) | 3.9 - 4.0 | Singlet (s) | 3H | Methoxy group protons typically appear as sharp singlets. This group is ortho to the aldehyde. |

| H8 (C4-OCH₃) | 3.8 - 3.9 | Singlet (s) | 3H | This methoxy group is meta to the aldehyde and ortho to the other methoxy group. |

Interpretation and Causality

The electronic effects of the substituents are paramount in determining the chemical shifts of the aromatic protons. The amino group (-NH₂) is a strong activating group, donating electron density into the ring via resonance, which shields the ortho (H3) and para positions. Conversely, the aldehyde group (-CHO) is a deactivating group, withdrawing electron density and deshielding the ortho (H6) and para positions. The two methoxy groups also donate electron density. The result is a highly polarized aromatic ring, leading to well-separated signals for H3 and H6, which appear as singlets due to the lack of adjacent protons for coupling.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a ¹H NMR spectrum is crucial for reproducibility and data integrity.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Place the NMR tube into the spectrometer's magnet, which typically operates at a field strength between 300 and 600 MHz.[8]

-

Shimming: Homogenize the magnetic field across the sample by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.[9]

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 (CHO) | 190 - 195 | The carbonyl carbon of an aromatic aldehyde is highly deshielded and appears significantly downfield.[5][10] |

| C2 | 150 - 155 | This carbon is bonded to the electron-donating amino group, causing a strong downfield shift (deshielding). |

| C5 | 148 - 153 | This carbon is attached to a methoxy group and is also influenced by the other substituents, placing it downfield. |

| C4 | 145 - 150 | Similar to C5, this carbon is bonded to a methoxy group and is significantly deshielded. |

| C1 | 125 - 130 | The carbon atom to which the aldehyde group is attached (ipso-carbon) is deshielded. |

| C6 | 110 - 115 | This carbon is ortho to the aldehyde group and meta to the amino group. |

| C3 | 98 - 105 | This carbon is ortho to the amino group and para to the aldehyde, experiencing strong shielding from the amine. |

| C9 (C5-OCH₃) | 55 - 57 | Methoxy carbons typically resonate in this region. |

| C8 (C4-OCH₃) | 55 - 57 | Methoxy carbons typically resonate in this region. |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR but with modifications to account for the lower sensitivity and wider chemical shift range of ¹³C nuclei.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is often required.

-

Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is typically necessary.

-

Processing: Standard Fourier transformation and phasing are applied.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium |

| 2800 - 2860 & 2700 - 2760 | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) | Medium, Sharp |

| 1670 - 1700 | C=O Stretch | Aromatic Aldehyde | Strong |

| 1580 - 1620 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1200 - 1275 | C-O Stretch (asymmetric) | Aryl Ether (-OCH₃) | Strong |

| 1020 - 1075 | C-O Stretch (symmetric) | Aryl Ether (-OCH₃) | Strong |

References for IR data interpretation:[5][11][12][13]

Interpretation and Experimental Causality

The IR spectrum provides a direct confirmation of the key functional groups.

-

Amine Group: The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is characteristic of the asymmetric and symmetric N-H stretching modes of a primary amine.[12]

-

Aldehyde Group: A strong, sharp peak around 1685 cm⁻¹ is indicative of the C=O stretch of an aromatic aldehyde.[5] Its frequency is lower than that of a saturated aldehyde due to conjugation with the aromatic ring. The two weaker C-H stretching bands (Fermi doublet) near 2730 and 2830 cm⁻¹ are highly diagnostic for an aldehyde.[5][14]

-

Methoxy Groups: Strong absorptions corresponding to the C-O stretching vibrations confirm the presence of the aryl ether linkages.

Caption: Key functional groups and their characteristic IR vibrations.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a transparent disk.

-

Background Spectrum: A background spectrum of the empty sample compartment (or pure KBr pellet) is collected to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Predicted Mass Spectrum Data

For this compound (C₉H₁₁NO₃), the exact mass is 181.0739 Da.[2]

| m/z Value | Proposed Fragment | Rationale |

| 181 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule with one electron removed. Aromatic rings tend to produce a prominent molecular ion.[15] |

| 180 | [M-H]⁺ | Loss of a hydrogen atom, typically from the aldehyde group, is a common fragmentation pathway for benzaldehydes. |

| 166 | [M-CH₃]⁺ | Loss of a methyl radical from one of the methoxy groups is a favorable fragmentation pathway. |

| 152 | [M-CHO]⁺ | Alpha-cleavage resulting in the loss of the formyl radical (-CHO). |

| 138 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment. |

Fragmentation Pathways

The fragmentation of aromatic compounds is often directed by the stability of the resulting ions.[16] For this compound, initial ionization will form the molecular ion [M]⁺. Subsequent fragmentation will likely involve the loss of small, stable neutral molecules or radicals from the functional groups.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced directly into the ion source via a heated probe or, more commonly, as the effluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: A suitable ionization method is employed. Electron Impact (EI) is a common hard ionization technique that induces significant fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically results in a prominent molecular ion.

-

Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum (relative intensity vs. m/z) is generated.

References

-

PubChem. (n.d.). 2,5-Dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Optica Publishing Group. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

National Institutes of Health. (2020, April 29). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

Wanfang Data. (2001, October 26). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

-

ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

-

OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

- Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.

-

CEITEC. (n.d.). Practical NMR Spectroscopy of Biomolecules. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis Characterization and Biological Application of 2,3,4-Trimethoxy Benzaldehyde Semicarbazone Co(II) Metal Ions. Retrieved from [Link]

-

YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

-

MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C9H11NO3 | CID 10888543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 22608-87-3|this compound|BLD Pharm [bldpharm.com]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.ncbr.muni.cz [web.ncbr.muni.cz]

- 10. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]

- 15. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 16. people.whitman.edu [people.whitman.edu]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-4,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Amino-4,5-dimethoxybenzaldehyde, a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound is paramount for confirming its identity, purity, and for elucidating the structure of its derivatives.

Introduction